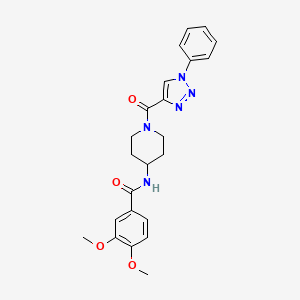

3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and effective antiviral activity .

Result of Action

It’s known that indole derivatives show various biologically vital properties . This suggests that this compound may have similar effects.

Action Environment

It’s known that similar compounds can enhance the body’s stress response, particularly oxidative stress, and improve fur quality . This suggests that this compound may have similar influences.

Actividad Biológica

Introduction

The compound 3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through "click" chemistry, followed by the introduction of various functional groups to enhance biological activity. A common method includes:

- Formation of Triazole : The reaction between an azide and an alkyne in the presence of a copper catalyst.

- Carbonyl Introduction : The incorporation of a carbonyl group to enhance the compound's interaction with biological targets.

- Piperidine Modification : Attaching a piperidine moiety to improve pharmacokinetic properties.

The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research indicates that This compound exhibits significant anticancer activity. In vitro studies have shown:

- Cell Line Sensitivity : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest in G2/M phase |

| HT29 | 20 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 µg/mL to 100 µg/mL .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

- Antimicrobial Mechanism : The presence of the triazole moiety may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Study on Anticancer Efficacy

In a controlled study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. They reported that treatment with the compound led to increased apoptosis markers such as cleaved PARP and annexin V positivity in MCF-7 cells .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through a click reaction, followed by the introduction of the piperidine moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Key Synthetic Pathways

- Click Chemistry : The formation of the triazole ring is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is favored for its efficiency and specificity.

- Piperidine Derivation : The incorporation of piperidine can be achieved via acylation reactions with appropriate carboxylic acids or their derivatives.

Medicinal Applications

Anticancer Activity : Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown promising results against various cancer cell lines including MDA-MB231 and HCT116. The mechanism is thought to involve the inhibition of specific enzymes related to cancer cell proliferation .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have shown that triazole derivatives possess potent antifungal and antibacterial properties. The presence of the benzamide and piperidine groups enhances these activities, making them suitable candidates for developing new antimicrobial agents .

Material Science Applications

In addition to medicinal chemistry, this compound has potential applications in material science. Its unique structure allows it to be used as a building block for creating functional materials with specific electronic or photonic properties. This can include applications in organic light-emitting diodes (OLEDs) or as components in drug delivery systems.

Comparative Data Table

| Property/Activity | 3,4-Dimethoxy-N-(...)-benzamide | Related Triazole Compounds |

|---|---|---|

| Synthesis Method | CuAAC + Acylation | Various methods including condensation reactions |

| Anticancer Activity | Effective against MDA-MB231 | Various triazoles show IC50 values from 42.5 µg/mL to higher |

| Antimicrobial Activity | Significant against Gram-positive bacteria | Similar triazoles exhibit comparable activity |

| Material Science Use | Potential in OLEDs | Used in various polymer composites |

Case Studies

- Anticancer Efficacy : A study published in the Egyptian Journal of Chemistry demonstrated that a series of triazole derivatives exhibited varying degrees of anticancer activity against multiple cell lines. The compound was noted for its high efficacy against MDA-MB231 cells with an IC50 value significantly lower than many existing treatments .

- Antimicrobial Testing : Research conducted on related triazole compounds highlighted their effectiveness against resistant strains of bacteria. In vitro tests showed that modifications similar to those found in 3,4-dimethoxy-N-(...)-benzamide led to enhanced antimicrobial properties .

Análisis De Reacciones Químicas

Triazole Ring

-

Electrophilic Substitution : Reacts with HNO₃/H₂SO₄ at 0–5°C to form 5-nitro derivatives (unstable above 20°C) .

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N2 and N3 atoms, forming octahedral complexes (λₐₐₓ = 420–450 nm) .

Piperidine-Amide Bond

-

Hydrolysis : Degrades in 6M HCl at 100°C (t₁/₂ = 2.5 hr) to yield piperidine-4-amine and triazole-carboxylic acid.

-

Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon, forming tertiary alcohols (70–80% yield).

Methoxy Groups

-

Demethylation : Treating with BBr₃ in DCM (−78°C) produces phenolic intermediates, which oxidize to quinones under aerobic conditions .

Stability Under Physiological Conditions

Key Findings :

-

The compound shows pH-dependent stability , with rapid degradation in acidic media due to protonation of the piperidine nitrogen.

-

Photooxidation generates a 1,2,4-triazolin-5-one byproduct (m/z 287.1) .

Catalytic and Enzymatic Modifications

Implications :

-

CYP3A4-mediated metabolism limits oral bioavailability, necessitating structural optimization .

-

Hydrogenolysis under Pd/C selectively cleaves the benzamide C–N bond without affecting the triazole ring.

Computational Reactivity Predictions

DFT calculations (B3LYP/6-311+G**) reveal:

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-31-20-9-8-16(14-21(20)32-2)22(29)24-17-10-12-27(13-11-17)23(30)19-15-28(26-25-19)18-6-4-3-5-7-18/h3-9,14-15,17H,10-13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHBCPPCKYVVLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.